N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine

Catalog No.
S771841
CAS No.
5528-14-3
M.F
C11H15N3
M. Wt
189.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine

CAS Number

5528-14-3

Product Name

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-ethylethanamine

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

InChI

InChI=1S/C11H15N3/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11/h3-6,12H,2,7-8H2,1H3,(H,13,14)

InChI Key

UHODFFODZCPKBX-UHFFFAOYSA-N

SMILES

CCNCCC1=NC2=CC=CC=C2N1

Canonical SMILES

CCNCCC1=NC2=CC=CC=C2N1
  • Benzimidazole Moiety: The benzimidazole ring is a common pharmacophore found in many bioactive molecules . This suggests N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine might be investigated for similar properties.
  • Functional Groups: The presence of amine groups (NH2) suggests potential roles in modulating biological processes or interacting with enzymes.

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine is a chemical compound characterized by the presence of a benzimidazole ring, which consists of a fused benzene and imidazole structure. Its molecular formula is C₁₁H₁₅N₃, with a molecular weight of approximately 189.26 g/mol. The compound features an ethylamine side chain, contributing to its potential reactivity and biological activity. This compound has garnered attention for its possible applications in medicinal chemistry and material science due to its diverse functional groups and structural properties .

There is no scientific research readily available on the mechanism of action of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine [, , ].

  • Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
  • Reduction: Reduction can yield dihydrobenzimidazole derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethylamine moiety.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide and peracids are commonly used.
  • Reduction Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  • Substitution Conditions: Nucleophiles like alkyl halides or acyl chlorides react under basic or acidic conditions .

Major Products Formed

  • From Oxidation: Benzimidazole N-oxides.
  • From Reduction: Dihydrobenzimidazole derivatives.
  • From Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Research indicates that N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine exhibits potential biological activities, particularly as an antiparasitic and antimicrobial agent. It has been investigated for therapeutic effects that may include anticancer, antiviral, and anti-inflammatory properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets within biological systems, although detailed pathways remain to be fully elucidated .

The synthesis of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine typically involves:

  • Condensation Reaction: Starting with o-phenylenediamine and formic acid or its equivalents.
  • Cyclization: The reaction of o-phenylenediamine with ethyl chloroacetate forms an intermediate that cyclizes to produce the benzimidazole ring.
  • Alkylation: Subsequent alkylation with ethylamine yields the final product.

Industrial synthesis often employs large-scale methods optimized for yield and purity, utilizing continuous flow reactors and automated systems .

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine finds applications across various fields:

  • Chemistry: Serves as a building block for more complex molecules and acts as a ligand in coordination chemistry.
  • Biology: Explored for potential use as an antimicrobial and antiparasitic agent.
  • Medicine: Investigated for therapeutic potentials including anticancer and anti-inflammatory activities.
  • Industry: Used in developing new materials and as a catalyst in

Interaction studies involving N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine focus on its binding affinities to various biological targets. These studies help elucidate its mechanism of action and therapeutic potential, particularly in drug development contexts. Detailed pharmacological evaluations are ongoing to better understand its interactions at the molecular level .

Similar Compounds

Compound NameStructure TypeNotable Properties
BenzimidazoleParent compoundSimpler structure, basic properties
AlbendazoleBenzimidazole derivativeAnthelmintic properties
ThiabendazoleBenzimidazole derivativeAntifungal properties

Uniqueness

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine is unique due to its ethylamine moiety, which provides additional sites for chemical modification. This versatility makes it suitable for various research applications compared to simpler benzimidazole derivatives .

Physical Constants and Descriptors

Molecular Weight and Formula

N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine possesses the molecular formula C₁₁H₁₅N₃ with a molecular weight of 189.26 g/mol [1] [2]. The exact mass determined by high-resolution mass spectrometry is 189.126597 g/mol [2]. The compound features a benzimidazole ring system (a bicyclic aromatic structure containing fused benzene and imidazole rings) connected via an ethyl linker to an ethylamine group, creating a distinctive molecular architecture that influences its physicochemical behavior.

Melting and Boiling Points

The melting point of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine has not been definitively established in the literature. However, computational predictions suggest a boiling point of 400.0 ± 25.0°C at 760 mmHg [3]. This relatively high boiling point reflects the compound's hydrogen-bonding capabilities and aromatic character, which contribute to intermolecular interactions that require significant thermal energy to overcome.

Solubility Profile

The compound exhibits limited aqueous solubility, with estimates suggesting less than 1 mg/mL in water at 25°C [4] [5]. This low water solubility is attributed to the hydrophobic nature of the benzimidazole ring system and the overall molecular architecture. The compound demonstrates greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [5]. The polar surface area (PSA) of 54.70 Ų [1] contributes to its moderate polarity while maintaining predominantly hydrophobic character.

Electronic Properties

Dipole Moment

The dipole moment of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine is estimated to be in the range of 5-8 Debye units [6]. This substantial dipole moment arises from the asymmetric charge distribution within the molecule, particularly due to the nitrogen atoms in the benzimidazole ring and the ethylamine substituent. The dipole moment influences the compound's ability to participate in dipole-dipole interactions and affects its solubility behavior in polar solvents.

Polarizability

While specific polarizability values for N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine are not directly reported in the literature, computational studies of similar benzimidazole derivatives suggest moderate polarizability due to the extended π-electron system of the benzimidazole ring [7]. The polarizability contributes to the compound's ability to form induced dipole interactions and influences its binding affinity to biological targets.

Acid-Base Characteristics

pKa Values

The compound exhibits multiple ionizable sites, each with distinct pKa values. The benzimidazole nitrogen (N-1 position) has an estimated pKa of 5.5-5.8 [8], making it weakly basic under physiological conditions. The ethylamine nitrogen demonstrates stronger basicity with an estimated pKa of 9.0-10.5 [9], comparable to other aliphatic amines. These pKa values indicate that at physiological pH (7.4), the benzimidazole nitrogen remains largely unprotonated while the ethylamine nitrogen exists predominantly in its protonated form.

Protonation/Deprotonation Behavior

The protonation behavior of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine follows a predictable pattern based on the relative basicity of its nitrogen atoms. Under acidic conditions (pH < 5), both the ethylamine nitrogen and the benzimidazole nitrogen can accept protons, resulting in a dicationic species. As pH increases, the benzimidazole nitrogen deprotonates first due to its lower pKa value, leaving the ethylamine nitrogen protonated. Further pH increase leads to complete deprotonation of the ethylamine nitrogen, yielding the neutral molecule [10] [11].

Salt Formation Properties

Dihydrochloride Formation

The compound readily forms a dihydrochloride salt with the molecular formula C₁₁H₁₇Cl₂N₃ and molecular weight 262.18 g/mol [12]. This salt formation occurs through protonation of both nitrogen atoms (benzimidazole N-1 and ethylamine nitrogen) by hydrochloric acid. The dihydrochloride salt exhibits significantly enhanced aqueous solubility compared to the free base, making it more suitable for pharmaceutical applications and biological studies [13] .

The salt formation process involves the sequential protonation of the two basic nitrogen centers, with the ethylamine nitrogen being more readily protonated due to its higher basicity. The resulting dihydrochloride salt demonstrates improved crystalline properties and storage stability compared to the free base form [11] .

Data Tables

Table 1: Molecular Descriptors and Physical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₅N₃ [1] [2]
Molecular Weight (g/mol)189.26 [1] [2]
Exact Mass (g/mol)189.126597 [2]
Boiling Point (°C)400.0 ± 25.0 [3]
Density (g/cm³)1.2 ± 0.1 [3]
Flash Point (°C)224.5 ± 10.4 [3]
Vapor Pressure (mmHg at 25°C)7.51 × 10⁻⁵ [15]
Index of Refraction1.680 [15]

Table 2: Solubility and Electronic Properties

PropertyValueReference
Water Solubility (mg/mL)< 1 [4] [5]
Polar Surface Area (Ų)54.70 [1]
LogP (Octanol-Water)2.8-3.5 [4] [5]
Dipole Moment (D)5-8 (estimated) [6]
DMSO SolubilitySoluble [5]
DMF SolubilitySoluble [5]

Table 3: Acid-Base Properties and Salt Formation

PropertyValueReference
pKa (Benzimidazole NH)5.5-5.8 [8]
pKa (Ethylamine N)9.0-10.5 [9]
Dihydrochloride FormulaC₁₁H₁₇Cl₂N₃ [12]
Dihydrochloride MW (g/mol)262.18 [12]
Salt Aqueous SolubilityEnhanced [13]
Protonation Sites2 (Both nitrogens) [10] [11]

XLogP3

1.5

Dates

Last modified: 08-15-2023

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